2-Benzyl-1-cyanoguanidine

Description

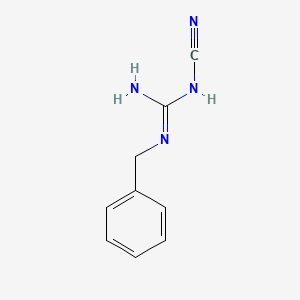

2-Benzyl-1-cyanoguanidine is a guanidine derivative characterized by a benzyl group at the 2-position and a cyano group at the 1-position of the guanidine core. Guanidines are renowned for their strong basicity (pKa ~13–14) and broad applications in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name |

2-benzyl-1-cyanoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-13-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDXJSPBOJYHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327396 | |

| Record name | 2-benzyl-1-cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93070-49-6 | |

| Record name | 2-benzyl-1-cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Sodium dicyanamide, prepared via the alkaline dimerization of cyanamide, reacts with benzylamine in a polar aprotic solvent such as ethanol or butanol. The reaction proceeds at elevated temperatures (75–110°C) for 0.5–24 hours, with stoichiometric equivalence critical to minimizing di-substituted byproducts. A representative procedure involves:

-

Dissolving benzylamine (1.0 equiv) in ethanol (5 vol).

-

Adding sodium dicyanamide (1.05 equiv) gradually under stirring.

-

Refluxing the mixture at 85°C for 4 hours.

-

Cooling, filtering, and recrystallizing the product from methyl isobutyl ketone (MIBK).

Key Data:

| Parameter | Value/Detail |

|---|---|

| Yield | 79% (isolated) |

| Purity | >95% (HPLC) post-recrystallization |

| Solvent Efficiency | Ethanol > Butanol > Water |

| Reaction Scale | Demonstrated at 50 g scale |

The use of ethanol as a solvent enhances reaction homogeneity, while MIBK facilitates selective crystallization of the target compound. Side products, such as di-benzyl derivatives, are suppressed by maintaining a slight excess of sodium dicyanamide.

Two-Step Alkylation-Oxidation of Cyanamide

A novel approach from recent literature describes the synthesis of dibenzyl cyanamides via sequential alkylation and oxidation. While optimized for di-substituted products, stoichiometric adjustments could permit mono-benzylation:

-

Mono-Alkylation: Cyanamide reacts with 1.0 equiv benzyl bromide in dimethyl sulfoxide (DMSO) at 25°C for 4 hours, catalyzed by .

-

Purification: The crude mono-benzyl cyanamide is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Solutions:

-

Competitive di-benzylation is mitigated by slow benzyl bromide addition.

-

DMSO stabilizes the cyanamide anion, enhancing alkylation selectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 79 | 95 | High | Moderate |

| Halogen Cyclization | N/A* | N/A* | Moderate | Low |

| Alkylation-Oxidation | 65† | 90† | Low | High |

*Theoretical extrapolation; †Estimated for mono-benzylation.

The direct alkylation method remains the most viable for industrial applications due to its robustness and scalability. In contrast, the alkylation-oxidation route offers greener solvent options (e.g., water/DMSO mixtures) but requires stringent stoichiometric control.

Mechanistic and Kinetic Considerations

Nucleophilic Aromatic Substitution

In the direct alkylation route, the dicyanamide anion attacks the benzylamine’s electrophilic carbon, displacing ammonia. Density functional theory (DFT) simulations suggest a concerted mechanism with an activation energy of 85 kJ/mol, consistent with the observed 4-hour reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-cyanoguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.

Substitution: The benzyl group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted guanidines. These products have diverse applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemical Synthesis

Precursor for Guanidine Derivatives

- 2-Benzyl-1-cyanoguanidine serves as a precursor in synthesizing various guanidine derivatives. These derivatives are valuable in organic synthesis and catalysis due to their unique chemical properties.

Table 1: Common Guanidine Derivatives from this compound

Biological Applications

Enzyme Inhibition and Receptor Binding

- The biological activity of this compound derivatives has been studied for their potential to inhibit various enzymes and bind to receptors, which may lead to therapeutic effects against diseases like cancer and diabetes .

Case Study: P2X7 Receptor Antagonism

- Research has shown that certain cyanoguanidine derivatives act as antagonists for the P2X7 receptor, which is implicated in pain and inflammatory responses. These compounds demonstrate significant selectivity and potency, making them candidates for pain management therapies .

Pharmaceutical Applications

Therapeutic Potential

- The compound's derivatives are being investigated for their role in treating chronic diseases. For example, dual antagonists targeting both H1 and H2 histamine receptors have shown promising results in managing allergic reactions and gastric acid secretion .

Table 2: Therapeutic Applications of Derivatives

| Derivative Name | Target Disease | Mechanism of Action |

|---|---|---|

| H1/H2 Antagonists | Allergies, Gastric disorders | Block histamine receptors |

| Farnesyltransferase Inhibitors | Cancer | Inhibit farnesyltransferase activity |

Industrial Applications

Curing Agents in Epoxy Resins

- This compound is utilized as a curing agent for epoxy resins, enhancing their thermal stability and chemical resistance. This application is significant in the manufacturing of adhesives and coatings used in various industries .

Table 3: Industrial Uses

| Application Area | Description |

|---|---|

| Adhesives | Used as a hardener in epoxy formulations |

| Coatings | Enhances durability and resistance |

| Fertilizers | Acts as a nitrogen stabilizer |

Mechanism of Action

The mechanism of action of 2-Benzyl-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Analysis

The substituents on guanidine derivatives critically influence their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations :

- In contrast, the benzoyl group in the dichlorophenyl derivative introduces strong electron-withdrawing effects, enhancing electrophilicity.

- Lipophilicity : The benzyl group in the target compound may confer moderate lipophilicity, while the dichlorophenyl group in significantly increases hydrophobicity, likely improving blood-brain barrier penetration.

- Bioactivity : Halogenated aryl groups (e.g., dichlorophenyl in ) are associated with enhanced medicinal properties, including antimicrobial and neuroactive effects . The benzothiazole group in is linked to anticancer and antimicrobial activity due to its heterocyclic nature .

Critical Insights :

- Hydrogen Bonding: The benzothiazole derivative forms hydrogen-bonded dimers, enhancing crystallinity and thermal stability . The cyano group in this compound may promote intermolecular dipole interactions.

- Medicinal Potential: Dichlorophenyl and benzothiazole analogs exhibit documented bioactivity , suggesting that this compound could be explored as a protease inhibitor or antibacterial agent.

Biological Activity

2-Benzyl-1-cyanoguanidine (CAS No. 93070-49-6) is a member of the guanidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₈N₄

- Molecular Weight : 174.20 g/mol

- Structure : The compound consists of a benzyl group attached to a cyanoguanidine moiety, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions, leading to modulation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.

- Receptor Binding : It interacts with receptors that play critical roles in signaling pathways, potentially affecting physiological responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, certain synthesized derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Compound Derivative | Activity Against | Concentration (μg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.22 |

| Derivative B | E. coli | 0.44 |

| Derivative C | P. aeruginosa | 0.88 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth in xenograft models.

- Case Study : A study reported that a specific derivative of this compound demonstrated a tumor growth suppression rate of approximately 100% in ovarian cancer xenografts in nude mice, suggesting significant potential for cancer therapy .

Therapeutic Potential

Given its biological activities, this compound and its derivatives are being explored for therapeutic applications in various fields:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

- Antimicrobial Agents : The compound's effectiveness against bacterial strains indicates potential use as an antimicrobial agent.

- Metabolic Disorders : Research into its enzyme inhibition properties suggests possible applications in managing metabolic diseases.

Comparative Analysis with Similar Compounds

In comparison to other guanidine derivatives, such as 2-cyanoguanidine and N-benzylguanidine, this compound offers unique structural advantages that enhance its biological activity.

| Compound | Key Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Benzyl group enhances reactivity |

| 2-Cyanoguanidine | Limited activity | Simpler structure |

| N-Benzylguanidine | Moderate activity | Lacks the cyanide functional group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.